![molecular formula C17H18ClNO B5701135 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide](/img/structure/B5701135.png)
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
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Overview
Description
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, also known as CEMB, is a synthetic compound that has been widely used in scientific research. This compound has been synthesized using various methods, each with its own advantages and limitations. CEMB has been found to have potential applications in the field of medicine and biochemistry due to its mechanism of action and physiological effects.
Mechanism of Action
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide inhibits the activity of protein kinase CK2 by binding to its ATP-binding site. This binding prevents the transfer of phosphate groups to target proteins, leading to the inhibition of their activity. This mechanism of action has been found to be highly specific, making 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide a valuable tool for studying the function of CK2 in various cellular processes.
Biochemical and Physiological Effects:
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has been found to have a range of biochemical and physiological effects. In addition to its inhibitory effect on CK2, 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. These effects make 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide a promising candidate for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has several advantages for use in laboratory experiments. It is highly specific in its mechanism of action, making it a valuable tool for studying the function of CK2 in various cellular processes. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and potential side effects.
Future Directions
There are several future directions for the study of 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. One potential area of research is the development of 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide analogs with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Further studies are also needed to determine the optimal dosage and potential side effects of 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide in humans.
Synthesis Methods
The synthesis of 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide can be achieved through various methods, including the use of N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide and 3-chlorobenzoyl chloride as starting materials. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. This method has been found to be efficient and cost-effective.
Scientific Research Applications
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes. This inhibition has been linked to the suppression of cancer cell growth, making 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide a promising candidate for cancer treatment.
properties
IUPAC Name |
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-4-13-7-5-6-12(3)16(13)19-17(20)14-9-8-11(2)15(18)10-14/h5-10H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPANNSAHJLOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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